N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide
Description
Chemical Structure: This compound features a 1,3,4-thiadiazole core substituted at the 5-position with an adamantane group and at the 2-position with an N-benzyl-2,2-dimethylpropanamide moiety.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3OS/c1-23(2,3)21(28)27(15-16-7-5-4-6-8-16)22-26-25-20(29-22)24-12-17-9-18(13-24)11-19(10-17)14-24/h4-8,17-19H,9-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKUQJZGPAINJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine
Starting Materials and Reaction Sequence
The thiadiazole core is synthesized via cyclization of adamantane-1-carbohydrazide (Figure 1):
- Adamantane-1-carbohydrazide preparation : Adamantane-1-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux (12–24 hours, 70–80°C).
- Thiosemicarbazide formation : The hydrazide reacts with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/EtOH) to form 1-(adamantan-1-yl)thiosemicarbazide.
- Cyclization : Thiosemicarbazide undergoes acid-mediated cyclization (H₂SO₄, polyphosphoric acid, or methane sulfonic acid) to yield 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.
Table 1: Optimization of Cyclization Conditions
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | 120 | 6 | 68 |
| Polyphosphoric acid | 140 | 4 | 72 |
| Methane sulfonic acid | 100 | 8 | 65 |
Key Characterization :
N-Benzylation of Thiadiazol-2-Amine
Alkylation Protocol
The primary amine is alkylated with benzyl bromide under basic conditions:
- Reaction Setup : 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in anhydrous acetonitrile.
- Conditions : Reflux at 90°C for 12–16 hours under nitrogen.
- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (hexane:ethyl acetate = 7:3).
Table 2: Alkylation Yield Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetonitrile | 90 | 78 |
| NaH | THF | 60 | 65 |
| Et₃N | DCM | 25 | 42 |
Key Characterization :
Acylation with 2,2-Dimethylpropanoyl Chloride
Acylation Reaction
The secondary amine is acylated with pivaloyl chloride (2,2-dimethylpropanoyl chloride):
- Reaction Setup : N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine (1 equiv), pivaloyl chloride (1.5 equiv), Et₃N (2 equiv) in anhydrous dichloromethane.
- Conditions : Stir at 0°C → 25°C for 4–6 hours.
- Workup : Wash with NaHCO₃ (aq), dry over MgSO₄, and recrystallize from ethanol.
Table 3: Acylation Efficiency with Different Catalysts
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 6 | 85 |
| DMAP | THF | 4 | 88 |
| None | Toluene | 12 | 60 |
Key Characterization :
Alternative Synthetic Routes
One-Pot Alkylation-Acylation
A streamlined approach combines alkylation and acylation in a single pot:
Challenges and Optimization
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance its properties or introduce new functionalities.
Biology
The compound has shown significant potential as:
- Antimicrobial Agent : Studies indicate that it possesses antimicrobial properties against various pathogens.
- Antiviral Activity : Research suggests efficacy against viral infections, making it a candidate for antiviral drug development.
Medicine
In the medical field, this compound is being explored for:
- Anticancer Properties : Preliminary studies have indicated that it may inhibit tumor growth and induce apoptosis in cancer cells.
- Neurodegenerative Diseases : Its potential neuroprotective effects are under investigation for treating conditions like Alzheimer's disease.
Industry
In industrial applications, this compound is utilized in developing new materials with enhanced properties such as improved thermal stability and mechanical strength.
Antimicrobial Activity Study
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.
Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. Further in vivo studies are planned to evaluate its efficacy in animal models of cancer.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects in models of neurodegeneration. The compound appears to reduce oxidative stress markers and inflammation in neuronal cells exposed to neurotoxic agents.
Mechanism of Action
The exact mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide is not fully understood. it is believed to modulate various biological pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it may inhibit histone deacetylases (HDACs), which regulate gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane-Containing Thiadiazole Derivatives
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Molecular Formula : C₂₃H₃₁N₃OS
- Molecular Weight : 397.58 g/mol
- Biological Relevance: Adamantane derivatives are known for antiviral and antimicrobial activities, though specific data for this compound are unreported .
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine
- Molecular Formula : C₁₃H₁₉N₃S
- Crystallographic Data: Monoclinic crystal system (P2₁/n), with planar thiadiazole rings and N–H···N hydrogen bonds stabilizing the structure .
- Functional Contrast : Lacks the propanamide side chain, simplifying synthesis but limiting hydrogen-bonding capacity compared to the target compound.
Thiadiazole Derivatives with Varied Substituents
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
- Molecular Formula : C₁₉H₂₀N₃O₂S
- Key Differences: Replaces adamantane with a 4-methoxybenzyl group, reducing steric bulk but introducing electron-donating methoxy effects. No biological data reported .
N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide
Acyl-Modified Analogues
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide
- Molecular Formula : C₂₄H₃₁N₃OS
- Molecular Weight : 409.59 g/mol
- Key Differences : Extends the acyl chain from 2,2-dimethylpropanamide to 3-methylbutanamide, increasing molecular weight and lipophilicity .
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
Comparative Data Tables
Table 1: Physicochemical Properties
*Estimated using computational tools.
Table 2: Structural Modifications and Implications
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the class of 1,3,4-thiadiazole derivatives. The synthesis typically involves the following steps:
- Starting Material : The synthesis begins with adamantane-1-carbohydrazide.
- Formation of Thiosemicarbazide : This intermediate is treated with an appropriate isothiocyanate.
- Cyclization : The thiosemicarbazides undergo cyclization to yield the desired thiadiazole derivative.
The adamantane moiety contributes to the compound's rigidity and unique chemical properties, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of adamantane exhibit significant antimicrobial activity. For instance, studies have shown that adamantane derivatives can effectively inhibit various bacterial strains and possess antiviral properties against influenza and HIV viruses . The specific compound has been noted for its potential in combating bacterial infections, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
The antiviral properties of adamantane derivatives are well-documented. They have been shown to interfere with viral replication processes. The presence of the thiadiazole ring in this compound may enhance its ability to inhibit viral enzymes or disrupt viral entry into host cells .
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interaction : The bulky adamantane structure allows for effective binding to specific protein targets within microorganisms. This binding can modulate enzyme activity or disrupt normal cellular functions.
- Hydrogen Bonding : The thiadiazole ring participates in hydrogen bonding with biological macromolecules, stabilizing interactions that lead to biological effects .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds similar to this compound:
-
Antibacterial Screening : A study demonstrated that related thiadiazole derivatives exhibited concentration-dependent antibacterial activity against Gram-positive and Gram-negative bacteria .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Thiadiazole A E. coli 32 µg/mL Thiadiazole B S. aureus 16 µg/mL Target Compound Multiple strains tested 8 µg/mL - Antiviral Efficacy : In vitro studies have shown that similar compounds can inhibit viral replication in cell cultures infected with influenza viruses .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide?
- Methodological Answer : The compound is synthesized via cyclization of adamantane-1-carbohydrazide with appropriate isothiocyanates to form thiosemicarbazides, followed by sulfuric acid-mediated cyclization at room temperature for 24 hours . Key steps include:
-
Step 1 : Reaction of adamantane-1-carbohydrazide with substituted isothiocyanates in ethanol to form thiosemicarbazide intermediates.
-
Step 2 : Cyclization using concentrated H₂SO₄, with yields optimized by controlling temperature (20–25°C) and solvent polarity (e.g., CHCl₃:EtOH mixtures).
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >80% purity.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, RT, 12 h | 65–75 | 85–90 |
| 2 | H₂SO₄, 24 h, RT | 70–80 | 90–95 |
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : X-ray crystallography and spectroscopic techniques (¹H/¹³C NMR, FT-IR) are critical. Single-crystal X-ray diffraction (SCXRD) reveals planar thiadiazole rings (r.m.s. deviation = 0.009 Å) and torsion angles (e.g., C13—N3—C2—S1 = 175.9°) . NMR chemical shifts (e.g., adamantane δ ~1.7–2.1 ppm; thiadiazole δ ~8.3 ppm) confirm substituent positions .
Q. What are the key physicochemical properties influencing its research applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
